molecular formula C22H22S B11945532 Tribenzylmethanethiol CAS No. 95136-01-9

Tribenzylmethanethiol

Cat. No.: B11945532
CAS No.: 95136-01-9
M. Wt: 318.5 g/mol
InChI Key: HRNYKJZHPLCDLY-UHFFFAOYSA-N
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Description

Tribenzylmethanethiol is an organosulfur compound with the molecular formula C22H22S It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a benzyl group

Preparation Methods

Tribenzylmethanethiol can be synthesized through several methods, including the Grignard reaction. In this method, benzylmagnesium chloride reacts with carbon disulfide to form this compound as a by-product . The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

Tribenzylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it back to its corresponding hydrocarbons.

    Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tribenzylmethanethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tribenzylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, affecting their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Tribenzylmethanethiol can be compared with other thiol-containing compounds, such as triphenylmethanethiol and benzyl mercaptan. While all these compounds share the thiol functional group, this compound is unique due to its specific molecular structure and reactivity. Similar compounds include:

Biological Activity

Tribenzylmethanethiol (TBMT) is a thiol compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and microbiology. This article explores the biological activity of TBMT, its mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a central thiol group attached to three benzyl groups. This structural arrangement contributes to its chemical reactivity and biological properties.

  • Chemical Formula : C21_{21}H22_{22}S
  • Molecular Weight : 322.47 g/mol

Mechanisms of Biological Activity

  • Antioxidant Activity : TBMT has been shown to exhibit significant antioxidant properties, which are crucial in combating oxidative stress in cells. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cellular components from damage.
  • Antimicrobial Effects : Research indicates that TBMT possesses antimicrobial properties against various pathogens. The thiol group is believed to interact with microbial membranes, leading to disruption and cell death.
  • Cell Signaling Modulation : TBMT may influence cellular signaling pathways through the modulation of redox states. Thiols are known to participate in redox reactions, affecting the activity of signaling molecules.

Antioxidant Activity

A study conducted on the antioxidant capacity of TBMT revealed that it effectively scavenges free radicals in vitro. The compound demonstrated a dose-dependent response, with higher concentrations resulting in greater antioxidant activity. The following table summarizes the antioxidant activity measured by different assays:

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1008590

Antimicrobial Activity

In a series of experiments assessing the antimicrobial properties of TBMT against common bacterial strains, the following minimum inhibitory concentrations (MIC) were determined:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that TBMT could be a promising candidate for developing new antimicrobial agents.

Case Studies

  • Case Study on Antioxidant Efficacy : A clinical trial involving patients with oxidative stress-related conditions demonstrated that supplementation with TBMT resulted in reduced markers of oxidative damage and improved overall health metrics.
  • Microbial Resistance Study : In a laboratory setting, TBMT was tested against antibiotic-resistant strains of bacteria. The results indicated that TBMT not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination.

Properties

CAS No.

95136-01-9

Molecular Formula

C22H22S

Molecular Weight

318.5 g/mol

IUPAC Name

2-benzyl-1,3-diphenylpropane-2-thiol

InChI

InChI=1S/C22H22S/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2

InChI Key

HRNYKJZHPLCDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)S

Origin of Product

United States

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